

An In-depth Technical Guide to the Physical and Chemical Properties of Nigellidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Nigellidine**

Cat. No.: **B12853491**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigellidine is an indazole alkaloid first isolated from the seeds of *Nigella sativa* (black cumin), a plant with a long history of use in traditional medicine. This document provides a comprehensive overview of the physical and chemical properties of **Nigellidine**, its synthesis and extraction, and its interactions with key biological signaling pathways. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

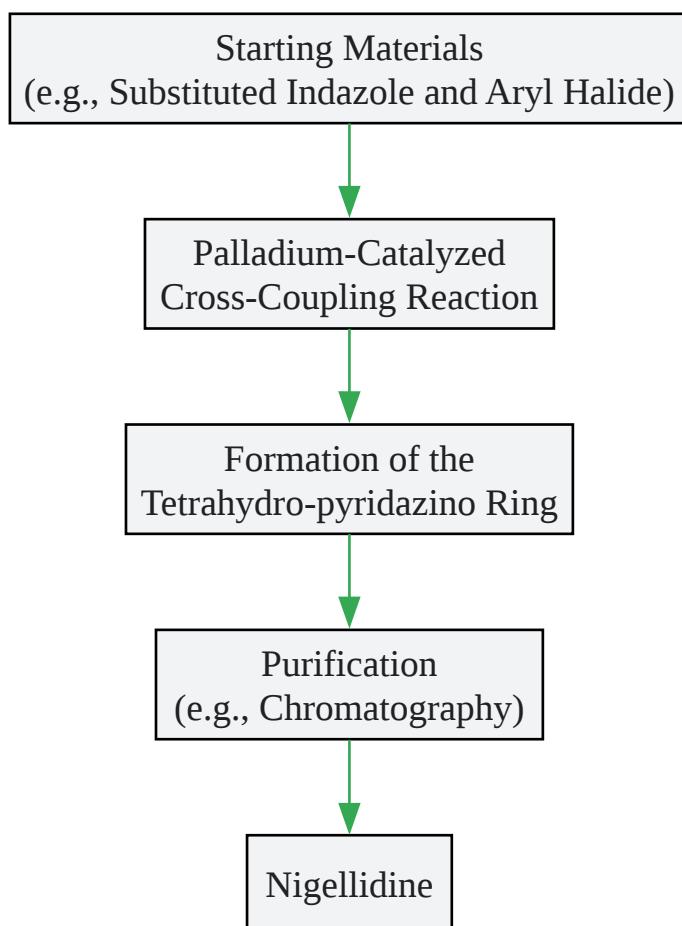
Nigellidine possesses a unique tricyclic structure that contributes to its distinct physicochemical characteristics. A summary of its known properties is presented below.

Property	Value	Source
Molecular Formula	$C_{18}H_{18}N_2O_2$	[1] [2]
Molecular Weight	294.35 g/mol	[1] [2]
Appearance	Not explicitly reported, likely a solid at room temperature.	
Melting Point	Not experimentally determined in the available literature.	
Boiling Point	Not experimentally determined in the available literature.	
Solubility	Estimated water solubility: 67.26 mg/L @ 25 °C	[1]
pKa	Not reported.	
LogP	Not reported.	

Spectral Data:

Detailed experimental spectral data for pure **Nigellidine** is not readily available in the public domain. However, general characteristics from studies on *Nigella sativa* extracts and related compounds are described below.

- **¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:** The NMR spectra of **Nigellidine** would be characterized by signals corresponding to its aromatic and aliphatic protons and carbons. The indazole and phenyl rings would show signals in the aromatic region, while the tetrahydro-pyridazino portion would exhibit signals in the aliphatic region. Specific chemical shift assignments for pure **Nigellidine** require further experimental investigation.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry would provide the exact mass of the molecular ion, confirming its elemental composition. The fragmentation pattern would be expected to show characteristic losses of fragments from the tetrahydro-pyridazino ring and other parts of the molecule, aiding in its structural elucidation.


- Infrared (IR) Spectroscopy: The IR spectrum of **Nigellidine** would likely display characteristic absorption bands for N-H and C-H stretching, C=C and C=N double bond stretching from the aromatic and heterocyclic rings, and C-O stretching from the ether linkage.

Experimental Protocols

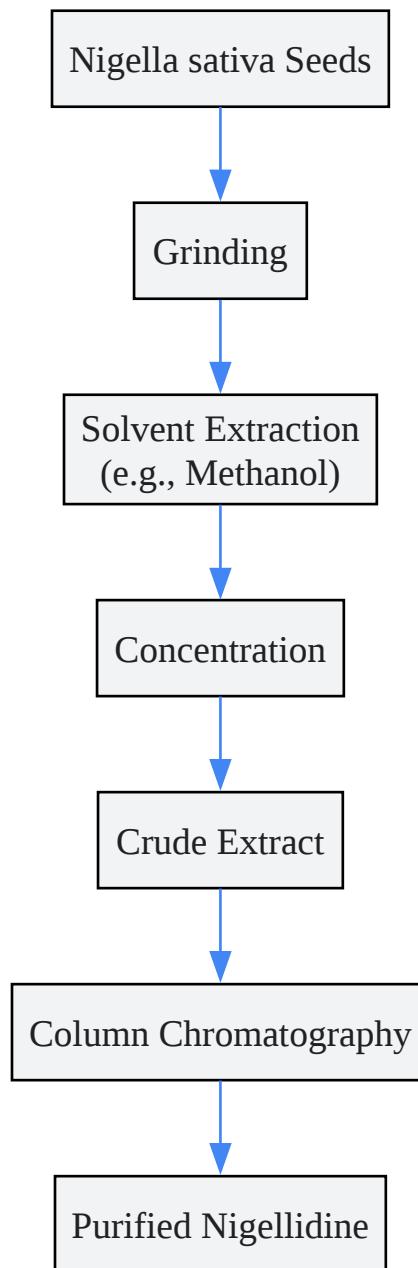
Total Synthesis of Nigellidine

The total synthesis of **Nigellidine** has been reported, offering a route to obtain the compound for research purposes without relying on natural extraction.^{[3][4][5]} A key step in a reported synthesis involves a Palladium(II)-catalyzed C-3 arylation of an indazole precursor.^[3]

A generalized workflow for the total synthesis is as follows:

[Click to download full resolution via product page](#)

A generalized workflow for the total synthesis of **Nigellidine**.


A detailed, step-by-step protocol would involve specific reaction conditions, including the choice of catalyst, ligands, solvents, temperature, and reaction times, followed by purification procedures like column chromatography.

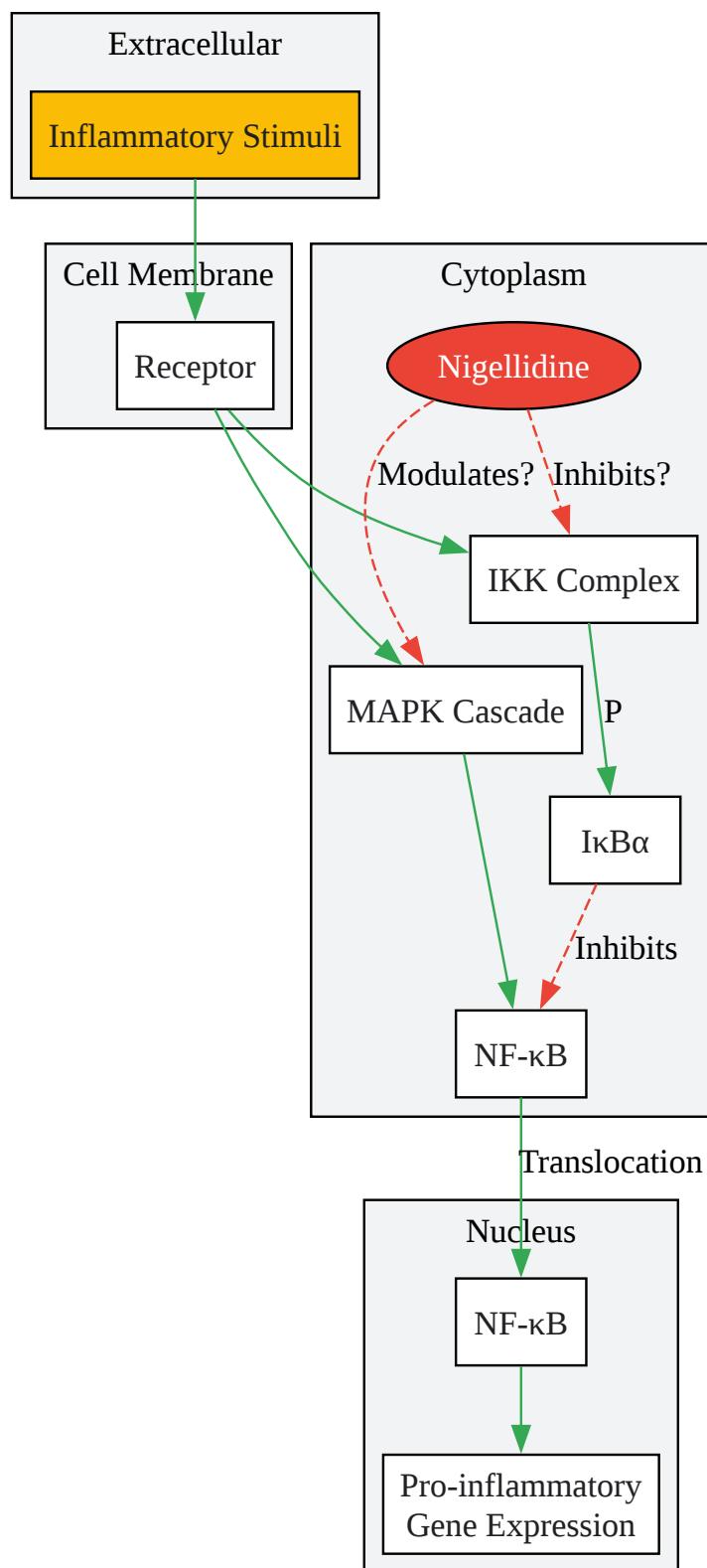
Extraction and Isolation from *Nigella sativa* Seeds

Nigellidine is naturally present in the seeds of *Nigella sativa*. The extraction and isolation process typically involves solvent extraction followed by chromatographic separation.

A general procedure for the extraction and isolation is outlined below:

- Grinding of Seeds: The dried seeds of *Nigella sativa* are finely ground to increase the surface area for efficient extraction.
- Solvent Extraction: The powdered seeds are subjected to extraction with a suitable organic solvent. Common methods include Soxhlet extraction or maceration with solvents like methanol or ethanol.^{[6][7]}
- Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.
- Fractionation: The crude extract is then fractionated using techniques like liquid-liquid extraction to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing **Nigellidine** is further purified using column chromatography, often with silica gel as the stationary phase and a gradient of solvents as the mobile phase.^[8] Thin-layer chromatography (TLC) is used to monitor the separation.
- Isolation and Characterization: The fractions containing pure **Nigellidine** are collected, the solvent is evaporated, and the identity and purity of the compound are confirmed by spectroscopic methods (NMR, MS, etc.).

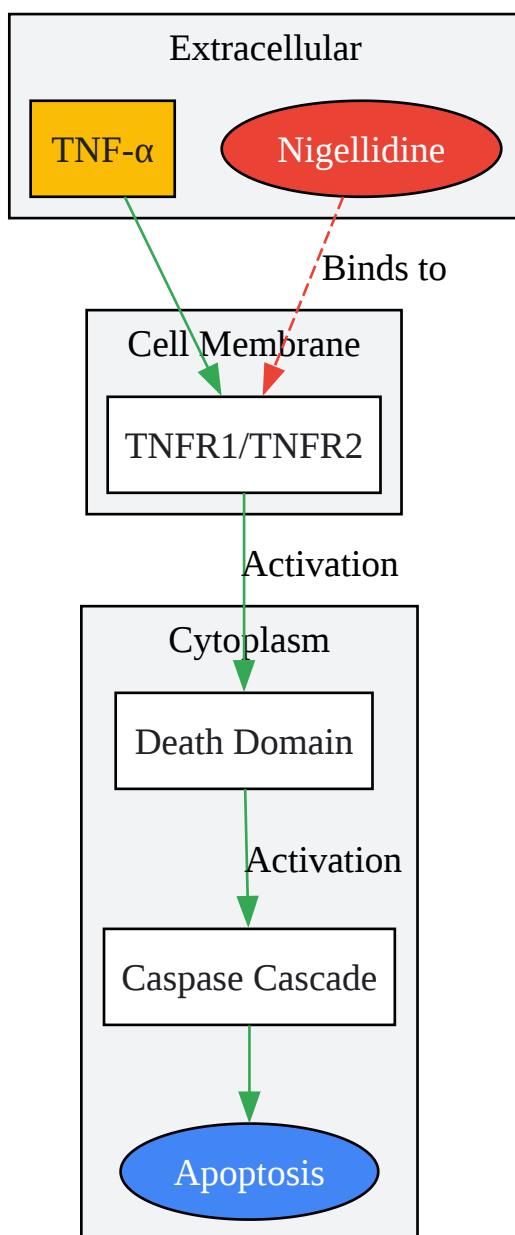
[Click to download full resolution via product page](#)


A simplified workflow for the extraction of **Nigellidine**.

Signaling Pathways

Nigellidine has been shown to interact with several key signaling pathways implicated in inflammation and apoptosis, suggesting its potential as a therapeutic agent.

Interaction with NF-κB and MAPK Signaling Pathways


Nigellidine has been reported to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.^[9] It is suggested that **Nigellidine** can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. The MAPK pathway, which includes kinases like ERK, JNK, and p38, is also a potential target of **Nigellidine**.

[Click to download full resolution via product page](#)

Hypothesized modulation of NF-κB and MAPK pathways by **Nigellidine**.

Role in Apoptosis and Interaction with TNF Receptors

Nigellidine has been implicated in the regulation of apoptosis, or programmed cell death. It has been shown to have strong affinities for Tumor Necrosis Factor Receptor 1 (TNFR1) and TNFR2, which are key players in the extrinsic apoptosis pathway.^{[10][11]} By binding to these receptors, **Nigellidine** may modulate the downstream signaling cascade that leads to apoptosis.

[Click to download full resolution via product page](#)

Proposed interaction of **Nigellidine** with the TNF receptor pathway.

Conclusion

Nigellidine is a promising natural product with interesting biological activities. This guide has summarized the current knowledge of its physical and chemical properties, synthetic and extraction methodologies, and its interactions with key cellular signaling pathways. Further research is warranted to fully elucidate its spectral characteristics, optimize its synthesis and isolation, and to precisely define its mechanisms of action at the molecular level. Such studies will be crucial for unlocking the full therapeutic potential of this intriguing indazole alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nigellidine, 120993-86-4 [thegoodsentscompany.com]
- 2. 6,7,8,9-Tetrahydro-11-(4-hydroxyphenyl)-3-methyl-1H-pyridazino(1,2-a)indazol-1-one | C18H18N2O2 | CID 136828302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical composition of Nigella sativa Linn: Part 2 Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Extraction, characterization and bioactive properties of Nigella sativa seedcake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nigellidine (Nigella sativa, black-cumin seed) docking to SARS CoV-2 nsp3 and host inflammatory proteins may inhibit viral replication/transcription and FAS-TNF death signal via TNFR 1/2 blocking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Nigellidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12853491#physical-and-chemical-properties-of-nigellidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com